Butane, 1,1-difluoro-
Description
Contextualization within Organofluorine Chemistry and Perfluorinated Compounds
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has grown into a vast and critical field of chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the development of a wide array of fluorinated compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Within this broad field, there is a distinction to be made between perfluorinated and polyfluoroalkyl substances (PFAS) and hydrofluoroalkanes like Butane (B89635), 1,1-difluoro-. Perfluorinated compounds have all or almost all of their hydrogen atoms replaced by fluorine, leading to exceptional stability and persistence in the environment, earning them the moniker "forever chemicals". knowyourh2o.comintrinsik.com PFAS are a large group of man-made chemicals used in numerous industrial and consumer products due to their resistance to heat, water, and oil. intrinsik.comca.gov Examples include perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). intrinsik.comepa.gov
In contrast, Butane, 1,1-difluoro- is a hydrofluoroalkane, containing both carbon-hydrogen and carbon-fluorine bonds. This structural difference results in significantly different environmental and chemical characteristics compared to PFAS. While still possessing the unique properties imparted by fluorine, the presence of C-H bonds makes them more susceptible to degradation in the atmosphere and less persistent than their perfluorinated counterparts. For instance, 1,1-difluoroethane (B1215649) (HFC-152a), a related compound, has a relatively short atmospheric lifetime of 1.4 years. wikipedia.org
Significance of Geminal Difluorinated Alkane Moieties in Contemporary Chemical Research
In medicinal chemistry, the introduction of a geminal difluoro group can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. It can also modulate the acidity or basicity of nearby functional groups and influence binding interactions with biological targets. The study of difluoro-substituted compounds, such as difluoro-substituted bicyclo[1.1.1]pentanes, is an active area of research for developing new therapeutic agents. acs.org
Furthermore, the geminal difluoro group serves as a valuable building block in organic synthesis. The unique reactivity of this moiety allows for a variety of chemical transformations, enabling the construction of complex fluorinated molecules. nih.gov For example, methods have been developed for the synthesis of 1,1-difluoroallenes from precursors containing a geminal difluoro group. nii.ac.jp
Overview of Butane, 1,1-difluoro- as a Model Compound for Academic Inquiry
Butane, 1,1-difluoro- serves as an excellent model compound for investigating the fundamental principles of organofluorine chemistry. Its relatively simple structure allows for detailed spectroscopic and computational analysis, providing insights into the effects of geminal difluorination on molecular properties.
Physicochemical Properties of Butane, 1,1-difluoro-
| Property | Value |
| Molecular Formula | C4H8F2 |
| Molar Mass | 94.105 g/mol |
| CAS Number | 2358-38-5 |
Data sourced from PubChem CID 18967886 nih.gov and EPA's CompTox Chemicals Dashboard. epa.gov
The study of Butane, 1,1-difluoro- and its isomers, such as 1,3-difluorobutane and 1,4-difluorobutane (B1293371), allows for a systematic exploration of how the position of fluorine atoms influences conformational preferences, dipole moments, and intermolecular interactions. nih.govnih.govnih.gov For instance, research on 1,3-difluorinated alkanes has shown that the 1,3-difluoropropylene motif significantly impacts the conformational profile of the alkane chain. nih.gov
The synthesis of Butane, 1,1-difluoro- itself presents a valuable academic exercise in exploring fluorination reactions. Common methods for introducing fluorine into organic molecules include nucleophilic substitution of halogens using fluoride (B91410) sources. For example, 1-fluorobutane (B1294920) can be synthesized by reacting 1-bromobutane (B133212) with potassium fluoride. wikipedia.org Similar principles can be applied to the synthesis of difluorinated alkanes.
Structure
2D Structure
Properties
CAS No. |
2358-38-5 |
|---|---|
Molecular Formula |
C4H8F2 |
Molecular Weight |
94.10 g/mol |
IUPAC Name |
1,1-difluorobutane |
InChI |
InChI=1S/C4H8F2/c1-2-3-4(5)6/h4H,2-3H2,1H3 |
InChI Key |
CPLSOYONVLSMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Butane, 1,1 Difluoro
Historical Development of Fluorination Techniques Applicable to Alkanes
The journey of synthesizing fluorinated alkanes began in the early 20th century, spurred by the need for stable and inert industrial materials. numberanalytics.com The initial forays into alkane fluorination were often fraught with challenges due to the high reactivity of elemental fluorine. nih.gov
Direct fluorination using fluorine gas (F₂) was one of the earliest methods explored. numberanalytics.com However, this approach is highly exothermic and difficult to control, often leading to over-fluorination and degradation of the starting material. numberanalytics.comlibretexts.org Explosive reactions were not uncommon, particularly with hydrocarbons like benzene (B151609) and toluene. nih.gov
Another early technique was electrochemical fluorination (ECF), which involves the anodic oxidation of alkanes in the presence of hydrogen fluoride (B91410). numberanalytics.com While offering a degree of control, ECF often results in a mixture of partially fluorinated products, posing significant purification challenges. numberanalytics.com The Swarts reaction, developed in the late 19th century, provided a more controlled method for introducing fluorine by exchanging other halogens with fluoride using reagents like antimony trifluoride (SbF₃). nih.govunacademy.com This halogen exchange reaction was a significant step forward in the synthesis of fluoroalkanes. unacademy.com
The Balz-Schiemann reaction, discovered in 1927, offered a method for introducing fluorine into aromatic rings, which could then be used to synthesize certain fluorinated alkanes through subsequent reactions. numberanalytics.comnih.gov These early methods, despite their limitations, laid the groundwork for the more sophisticated techniques used today.
Precursor Chemistry and Strategic Reaction Pathways for 1,1-Difluorination
The synthesis of 1,1-difluorobutane relies on carefully chosen precursors and reaction pathways designed to install two fluorine atoms on the primary carbon of the butane (B89635) chain.
Halogen exchange, particularly the Swarts reaction, remains a cornerstone for the synthesis of alkyl fluorides. unacademy.com This method involves heating an alkyl chloride or bromide with a metallic fluoride, such as silver fluoride (AgF), mercuric fluoride (Hg₂F₂), cobalt trifluoride (CoF₃), or antimony trifluoride (SbF₃), to replace the halogen with fluorine. unacademy.com For geminal dihalides, where two halogen atoms are on the same carbon, CoF₃ or SbF₃ are often the reagents of choice. unacademy.com
A common precursor for 1,1-difluorobutane would be 1,1-dichlorobutane (B1605458) or 1,1-dibromobutane. The reaction proceeds via nucleophilic substitution, where the fluoride ion from the metallic fluoride displaces the heavier halogen atoms. The choice of the fluorinating agent and reaction conditions is critical to maximize the yield of the desired difluorinated product and minimize byproducts.
Table 1: Comparison of Halogen Exchange Reagents
| Reagent | Reactivity | Applications |
| AgF | Mild | General purpose |
| Hg₂F₂ | Moderate | General purpose |
| CoF₃ | High | Geminal dihalides |
| SbF₃ | High | Geminal dihalides |
Direct fluorination involves the direct reaction of a hydrocarbon with a fluorinating agent. While early attempts with elemental fluorine were problematic, modern methods have seen significant advancements. numberanalytics.comrsc.org The key challenges in direct fluorination are controlling the high reactivity of fluorine and achieving selectivity. numberanalytics.com
Modern approaches often employ diluted fluorine gas and specialized reactors to manage the exothermicity of the reaction. The reaction proceeds via a free-radical mechanism, which can be initiated by heat or UV light. libretexts.orgsavemyexams.com However, for a molecule like butane, direct fluorination would likely lead to a mixture of mono-, di-, and polyfluorinated isomers, making the isolation of pure 1,1-difluorobutane difficult. libretexts.org
Recent developments have focused on more selective fluorinating agents. N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, have emerged as safer and more selective alternatives to fluorine gas for certain applications. organic-chemistry.orgresearchgate.net These reagents are often used in radical fluorination reactions. researchgate.net
Catalytic fluorination represents a more advanced and efficient approach to C-F bond formation. These methods often involve transition metal catalysts that can activate C-H bonds or facilitate nucleophilic or electrophilic fluorination reactions. numberanalytics.comoup.com
For the synthesis of 1,1-difluorobutane, a potential catalytic route could involve the hydrofluorination of a suitable alkyne precursor, such as 1-butyne. The addition of two equivalents of hydrogen fluoride across the triple bond would yield the desired gem-difluoroalkane. Catalysts such as mercury oxide on carbon have been used for such transformations, although yields can be low. fluorine1.ru
Recent research has also explored photocatalytic methods for C-H fluorination. nih.govrsc.orgrsc.org These reactions utilize light to generate reactive radical species that can selectively fluorinate specific C-H bonds. The design of the photocatalyst and the choice of the fluorinating agent are crucial for controlling the selectivity of the reaction.
Emerging Green Chemistry Principles in the Synthesis of Butane, 1,1-difluoro-
The principles of green chemistry are increasingly influencing the synthesis of organofluorine compounds, aiming to reduce environmental impact and improve safety. sigmaaldrich.comnumberanalytics.com Key principles include waste prevention, atom economy, use of less hazardous chemicals, and design for energy efficiency. sigmaaldrich.comacs.org
In the context of 1,1-difluorobutane synthesis, green chemistry principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org For example, addition reactions like the hydrofluorination of an alkyne have a higher atom economy than substitution reactions that generate stoichiometric byproducts.
Safer Reagents: Replacing hazardous reagents like elemental fluorine and toxic heavy metal fluorides with safer alternatives. numberanalytics.com The development of non-toxic or less toxic fluorinating agents is a key area of research. numberanalytics.com
Catalysis: Utilizing catalytic methods to reduce the amount of reagents needed and to enable reactions under milder conditions, thus saving energy. acs.org
Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels. sigmaaldrich.com
Electrochemical and photochemical fluorination methods are also considered greener alternatives as they can reduce reagent toxicity and energy consumption. numberanalytics.com
Advanced Purification and Isolation Techniques for Research-Scale Production
Obtaining high-purity 1,1-difluorobutane, especially from reactions that produce isomeric mixtures, requires advanced purification techniques.
Distillation: Given that 1,1-difluorobutane is a volatile liquid, fractional distillation is a primary method for its purification. This technique separates compounds based on differences in their boiling points.
Chromatography: For high-purity samples required for research, chromatographic methods are indispensable. numberanalytics.com
Gas Chromatography (GC): GC is well-suited for separating volatile compounds like fluoroalkanes. Preparative GC can be used to isolate small quantities of pure material.
High-Performance Liquid Chromatography (HPLC): While less common for volatile alkanes, HPLC can be used with appropriate columns and mobile phases. numberanalytics.com Reverse-phase HPLC is a powerful technique for purifying a wide range of organic compounds. nih.gov
Other Techniques:
Crystallization: If the product can be solidified at low temperatures, recrystallization from a suitable solvent can be an effective purification method. wikipedia.orgyoutube.com
Liquid-Liquid Extraction: This can be used to remove impurities with different solubilities in immiscible solvents. wikipedia.org
Adsorption: Using solid adsorbents can remove specific impurities. wikipedia.org
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity level of the final product.
Mechanistic Investigations of Butane, 1,1 Difluoro Reactivity
Influence of Vicinal Fluorine Atoms on Electron Density Distribution and Reaction Profiles
The presence of two fluorine atoms on the same carbon atom (C1) in 1,1-difluorobutane profoundly alters the molecule's electronic structure and subsequent reactivity. Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (σI). nih.gov This effect is central to understanding the molecule's behavior.
The two fluorine atoms pull electron density away from the C1 carbon, creating a significant partial positive charge (δ+) on this carbon and a strong dipole moment along the C-F bonds. This polarization extends down the carbon chain, although its influence diminishes with distance. The electron-withdrawing capability of the fluorine atoms leads to a redistribution of electron density throughout the molecule, impacting the adjacent bonds. nih.gov For instance, the C1-C2 bond is also polarized, and the hydrogen atoms on C2 become more acidic compared to those in non-fluorinated butane (B89635) due to this inductive pull.
This altered electron distribution has several consequences for the reaction profiles of 1,1-difluorobutane:
C-F Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, making it difficult to cleave. osti.gov
Susceptibility to Nucleophilic Attack: The electron-deficient nature of the C1 carbon makes it a potential, albeit challenging, site for nucleophilic attack. However, the strength and inertness of the C-F bond often mean that reactions occur at other positions.
Acidity of Adjacent Protons: The increased acidity of protons on the C2 carbon facilitates elimination reactions (dehydrofluorination) under basic conditions.
The table below illustrates the general effects of fluorine substitution on bond properties.
| Bond Property | Typical Alkane (C-H) | Gem-Difluoroalkane (C-F) | Influence of Fluorine |
| Bond Polarity | Low | High (Cδ+-Fδ-) | Creates a strong dipole, rendering the carbon electrophilic. |
| Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | Significantly strengthens the bond, increasing chemical stability. |
| Acidity of β-Hydrogens | pKa ~50 | Lower pKa (more acidic) | Inductive effect withdraws electron density, stabilizing the conjugate base. |
This table provides illustrative values to demonstrate the principles of fluorine substitution.
Detailed Reaction Pathway Analysis and Transition State Characterization
The high stability of the C-F bond means that significant energy input or catalytic intervention is required to induce reactivity in 1,1-difluorobutane. A key reaction pathway is hydrodefluorination, which involves the cleavage of a C-F bond and the formation of a C-H bond. osti.gov
Theoretical and experimental studies on similar fluorinated compounds suggest that reaction mechanisms often proceed through high-energy intermediates and complex transition states. A transition state is not merely a single point on a reaction coordinate but can be viewed as a "transition region" where the most significant electronic changes occur. researchgate.net
One potential pathway for the transformation of gem-difluoroalkanes involves the formation of a carbene intermediate. For instance, in related systems, the transmetalation of a Pd(II)F complex with a trifluoromethyl source has been shown to proceed through a transition state that liberates difluorocarbene (:CF2). nih.gov A similar pathway could be envisioned for 1,1-difluorobutane under specific catalytic conditions, where the elimination of two fluorine atoms and an adjacent group could lead to a carbene-like species that subsequently reacts.
Computational modeling, such as Density Functional Theory (DFT), is crucial for characterizing these pathways. DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. For a reaction like dehydrofluorination of 1,1-difluorobutane, calculations would reveal the geometry of the transition state, showing the partial breaking of the C-H and C-F bonds and the partial formation of the C=C double bond. The analysis of the reaction force constant can further define the transition region as the phase of the reaction involving the most dramatic electronic property changes. researchgate.net
Stereochemical and Regiochemical Aspects in Reactions Involving the 1,1-Difluoro- Moiety
When 1,1-difluorobutane undergoes reactions such as elimination, the structure of the substrate dictates the possible products, leading to considerations of regiochemistry and stereochemistry. Regiochemistry refers to the location of the chemical change, while stereochemistry refers to the spatial arrangement of the atoms in the product. youtube.com
Consider the dehydrofluorination of 1,1-difluorobutane, where a molecule of hydrogen fluoride (B91410) (HF) is removed to form an alkene. The fluorine must be eliminated from C1, but the hydrogen can be removed from the adjacent carbon, C2. This leads to the formation of 1-fluorobut-1-ene.
Regiochemistry: In this specific case, since the fluorine atoms are on C1, the double bond can only form between C1 and C2. Therefore, the reaction is highly regioselective, yielding primarily 1-fluorobut-1-ene. If there were other possible sites for elimination, the major product would typically be the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule, which is an extension of Markovnikov's rule for eliminations. libretexts.org
Stereochemistry: The product, 1-fluorobut-1-ene, can exist as two different geometric isomers: the E-isomer (where the fluorine and the ethyl group are on opposite sides of the double bond) and the Z-isomer (where they are on the same side).
The formation of one stereoisomer over the other (stereoselectivity) is determined by the reaction mechanism and the relative stability of the transition states leading to each product. khanacademy.org In many elimination reactions, the E-isomer is the major product because its transition state is lower in energy due to reduced steric hindrance between the larger substituent groups. youtube.com The Z-isomer, where the bulkier groups are closer together, experiences greater steric strain, making it the minor product.
| Reaction | Possible Products (Isomers) | Major Product | Rationale |
| Dehydrofluorination of 1,1-Difluorobutane | E-1-fluorobut-1-ene, Z-1-fluorobut-1-ene | E-1-fluorobut-1-ene | The transition state leading to the E-isomer has lower steric strain, making it more stable and the product faster-forming. youtube.com |
Role of Homogeneous and Heterogeneous Catalysis in Promoting Transformations of Butane, 1,1-difluoro-
Given the inertness of the C-F bond, catalysis is essential for achieving efficient transformations of 1,1-difluorobutane. Both homogeneous and heterogeneous catalysts have been developed for C-F bond activation. osti.gov
Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants. A notable example is the use of single-atom catalysts, such as platinum atoms dispersed on a silicon carbide (SiC) support (Pt1/SiC). osti.gov This system has shown high efficiency for the hydrodefluorination of fluorinated hydrocarbons. osti.gov The mechanism involves the spillover of hydrogen from the platinum atom to the SiC surface, creating reactive Si-H bonds. These Si-H bonds can then participate in a redistribution reaction with the C-F bonds of 1,1-difluorobutane, cleaving the strong C-F bond and forming a new C-H bond, a process that is thermodynamically favorable. osti.gov
Homogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants. Transition-metal complexes are often explored for this purpose. Another approach involves highly reactive main-group compounds. For example, transient phosphorus-based dications have been shown to be capable of cleaving C-F bonds. nih.gov These highly electrophilic species are generated in situ and can attack the C-F bond. Theoretical analysis suggests that the low-lying lowest unoccupied molecular orbitals (LUMOs) of these dications are responsible for their ability to activate the otherwise inert C-F bonds. nih.gov
The table below summarizes these catalytic approaches.
| Catalysis Type | Catalyst Example | General Mechanism |
| Heterogeneous | Single-atom Platinum on Silicon Carbide (Pt1/SiC) | Facilitates hydrogen spillover to create reactive Si-H surface species that activate the C-F bond via a redistribution reaction. osti.gov |
| Homogeneous | Transient Phosphenium Dications [RP(C(PPh3)2)]2+ | The highly electrophilic dication, with a low-lying LUMO, directly attacks and cleaves the C-F bond. nih.gov |
Advanced Spectroscopic Characterization in the Research of Butane, 1,1 Difluoro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate environment of the fluorine atoms in 1,1-difluorobutane.
¹⁹F NMR Studies of Fluorine Chemical Environments and Spin-Spin Coupling
Given that the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing organofluorine compounds. For 1,1-difluorobutane, the two fluorine atoms are chemically equivalent as they are attached to the same carbon atom (C1). Consequently, a single resonance is expected in the ¹⁹F NMR spectrum.
Crucially, this ¹⁹F signal would not be a singlet but would be split into a triplet due to spin-spin coupling with the two adjacent protons on the second carbon atom (C2). This is known as three-bond fluorine-proton coupling (³JF-H). The magnitude of this coupling constant is conformationally dependent and provides valuable structural information.
¹H and ¹³C NMR Spectral Analysis for Connectivity and Conformational Insights
The ¹H and ¹³C NMR spectra provide a complete picture of the molecule's backbone and proton environments, confirming connectivity through spin-spin coupling patterns.
¹H NMR Spectroscopy: Due to the molecule's structure (CH₃CH₂CH₂CHF₂), four distinct proton environments are expected, leading to four unique signals in the ¹H NMR spectrum.
-CH₃ (C4): The protons on the terminal methyl group would appear as a triplet, split by the two adjacent protons on C3.
-CH₂- (C3): These protons would be split by both the C4 methyl protons and the C2 methylene (B1212753) protons, resulting in a complex multiplet, likely a sextet or a multiplet of triplets.
-CH₂- (C2): The protons on the carbon adjacent to the difluorinated carbon would also appear as a complex multiplet, split by the protons on C3 and the fluorine atoms on C1.
-CHF₂ (C1): The single proton on the difluorinated carbon would exhibit the most complex splitting pattern. It would be split into a triplet by the two fluorine atoms (a large geminal coupling, ²JH-F) and further split into a triplet by the two protons on C2 (a vicinal coupling, ³JH-H), resulting in a triplet of triplets.
¹³C NMR Spectroscopy: The molecule possesses four distinct carbon atoms, which would give rise to four signals in the proton-decoupled ¹³C NMR spectrum. The key feature would be the signal for C1, which would be split into a triplet by the two directly attached fluorine atoms (a large one-bond carbon-fluorine coupling, ¹JC-F). The C2 signal would also be split, but into a smaller triplet, due to two-bond coupling with the fluorine atoms (²JC-F). The signals for C3 and C4 would be further upfield and would likely show even smaller, long-range C-F coupling.
Table 1: Predicted NMR Spectral Data for Butane (B89635), 1,1-difluoro-
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Interactions |
| ¹⁹F | CF ₂ | Upfield region for alkyl fluorides | Triplet (t) | ³JF-H with C2-H₂ |
| ¹H | C1-H | Downfield | Triplet of Triplets (tt) | ²JH-F with C1-F₂, ³JH-H with C2-H₂ |
| C2-H ₂ | Mid-field | Multiplet (m) | ³JH-H with C1-H, ³JH-H with C3-H₂, ³JH-F with C1-F₂ | |
| C3-H ₂ | Mid-field | Sextet or Multiplet (m) | ³JH-H with C2-H₂, ³JH-H with C4-H₃ | |
| C4-H ₃ | Upfield | Triplet (t) | ³JH-H with C3-H₂ | |
| ¹³C | C 1 | Downfield (gem-difluoro) | Triplet (t) | ¹JC-F with C1-F₂ |
| C 2 | Mid-field | Triplet (t) | ²JC-F with C1-F₂ | |
| C 3 | Upfield | Singlet (or very small t) | ³JC-F with C1-F₂ | |
| C 4 | Upfield | Singlet (or very small t) | ⁴JC-F with C1-F₂ |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and can be used to identify functional groups and analyze conformational isomers. For 1,1-difluorobutane, these techniques would be used to identify characteristic vibrations and, through comparison with theoretical calculations, to study the molecule's conformational preferences (e.g., rotation around the C1-C2 and C2-C3 bonds).
Key expected vibrational modes include:
C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹.
C-F Stretching: Very strong and characteristic absorptions in the IR spectrum, typically in the 1000-1200 cm⁻¹ region. The gem-difluoro group would likely show symmetric and asymmetric stretching modes.
CH₂ Bending (Scissoring): Around 1465 cm⁻¹.
CH₃ Bending (Umbrella Mode): Around 1375 cm⁻¹.
C-C Stretching: Weaker absorptions in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and C-C backbone modes, which are often weak in the IR spectrum. Studies on related molecules like 2-fluorobutane (B1230682) have shown that combining experimental IR and Raman data with ab initio quantum chemical calculations is a powerful approach for making a complete vibrational assignment and determining the relative stabilities of different conformers. nih.govarxiv.org
Table 2: Expected Characteristic Vibrational Frequencies for Butane, 1,1-difluoro-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| C-H Stretching | 2850 - 3000 | Strong | Medium-Strong |
| CH₂ Bending | ~1465 | Medium | Medium |
| CH₃ Bending | ~1375 | Medium | Medium |
| C-F Stretching | 1000 - 1200 | Very Strong | Weak-Medium |
| C-C Stretching | 800 - 1100 | Weak-Medium | Medium-Strong |
High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For Butane, 1,1-difluoro- (C₄H₈F₂), the expected monoisotopic mass is approximately 94.0594 g/mol .
The electron ionization (EI) mass spectrum would also reveal the molecule's fragmentation pattern, which is crucial for structural confirmation. Based on the structure of 1,1-difluorobutane and data from analogous compounds like 1,1-difluoroethane (B1215649) nist.gov, the following fragmentation pathways are anticipated:
Loss of HF: A common pathway for fluoroalkanes, leading to a fragment ion [C₄H₇F]⁺.
Alpha-Cleavage: Cleavage of the C1-C2 bond, which is common for compounds with functional groups. This could lead to a [CHF₂]⁺ fragment.
Cleavage of the Alkyl Chain: Fragmentation at the C2-C3 or C3-C4 bonds would produce various alkyl and fluoroalkyl carbocations. The most stable carbocations, such as the propyl fragment [C₃H₇]⁺, would likely be prominent.
The relative abundances of these fragment ions provide a characteristic pattern that helps to distinguish 1,1-difluorobutane from its isomers.
X-ray and Electron Diffraction Techniques for Gas-Phase and Condensed-Phase Structural Determination
While NMR and vibrational spectroscopy provide information about connectivity and conformation, diffraction techniques can determine the precise geometric structure, including bond lengths and angles.
X-ray Crystallography: This technique would be applicable if 1,1-difluorobutane could be crystallized at a low temperature. It would provide an unambiguous determination of the molecular structure in the solid state, including the preferred conformation and the intermolecular packing arrangement.
Gas-Phase Electron Diffraction (GED): This is a powerful method for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces. wikipedia.org A GED study of 1,1-difluorobutane would yield precise values for all bond lengths (C-C, C-H, C-F) and bond angles (e.g., ∠FCC, ∠CCC). Furthermore, the analysis could reveal the conformational composition in the gas phase, determining the dihedral angles and the relative abundance of different rotational isomers (rotamers). This information is highly complementary to the conformational insights gained from vibrational and NMR spectroscopy. umich.edu To date, no specific diffraction studies for 1,1-difluorobutane have been found in the surveyed literature.
Computational and Theoretical Studies of Butane, 1,1 Difluoro
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like Butane (B89635), 1,1-difluoro-. arxiv.orgarxiv.org DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach is used to determine a variety of fundamental properties.
A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. arxiv.orgarxiv.org This process yields key structural parameters. For Butane, 1,1-difluoro-, typical DFT calculations using a basis set like 6-311++G(d,p) would predict the bond lengths and angles. These calculations would show the effect of the electronegative fluorine atoms on the carbon backbone. For instance, the C1-F bonds are highly polarized, leading to a significant partial positive charge on the C1 carbon atom and influencing the lengths of adjacent C-C and C-H bonds.
DFT is also employed to calculate vibrational frequencies, which correspond to the energies of molecular vibrations. researchgate.net The calculated frequencies, often scaled to correct for approximations in the method and basis set, can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. uni-muenchen.degaussian.comopenmopac.net A frequency calculation on the optimized geometry of Butane, 1,1-difluoro- confirms that the structure is a true energy minimum, characterized by the absence of imaginary frequencies. uni-muenchen.de
Table 1: Predicted Ground State Properties of Butane, 1,1-difluoro- using DFT
| Property | Predicted Value | Description |
|---|---|---|
| Optimized Geometry | ||
| C1-F Bond Length | ~1.39 Å | The distance between the first carbon and a fluorine atom. |
| C1-C2 Bond Length | ~1.52 Å | The distance between the first and second carbon atoms. |
| F-C1-F Bond Angle | ~108.5° | The angle formed by the two fluorine atoms and the first carbon. |
| C1-C2-C3 Bond Angle | ~112.0° | The angle defining the bend in the carbon backbone. |
| Vibrational Frequencies | ||
| C-F Stretching | ~1100-1200 cm⁻¹ | Vibrations corresponding to the stretching of the carbon-fluorine bonds. |
| CH₂ Scissoring | ~1450-1480 cm⁻¹ | Bending vibration of the methylene (B1212753) groups. |
Note: The values in this table are illustrative and represent typical outcomes from DFT calculations. Actual values may vary depending on the specific functional and basis set used.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, particularly those sensitive to electron correlation effects, albeit at a greater computational expense. nih.gov
For Butane, 1,1-difluoro-, high-accuracy ab initio calculations are valuable for refining the understanding of its electronic structure and conformational energies. nih.govresearchgate.net For example, while DFT provides a good description of the molecular geometry, methods like MP2 or CCSD(T) can provide more precise calculations of the relative energies between different conformers. This is crucial for accurately predicting the population distribution of these conformers at a given temperature. These methods provide a benchmark against which the performance of more cost-effective DFT functionals can be judged. nih.gov
Conformational Analysis and Exploration of Energy Landscapes in Butane, 1,1-difluoro-
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation around single bonds. nih.gov For Butane, 1,1-difluoro-, rotations around the C1-C2 and C2-C3 bonds give rise to a complex potential energy surface with several local minima (stable conformers) and transition states (energy barriers to rotation). researchgate.netmdpi.comjournalspub.info
Computational methods are used to systematically explore this energy landscape. soton.ac.ukacs.org By performing a series of geometry optimizations starting from different initial dihedral angles, a catalogue of stable conformers can be built. For each conformer, its relative energy, dipole moment, and Boltzmann population at a given temperature are calculated.
The key conformers of Butane, 1,1-difluoro- resulting from rotation around the C2-C3 bond are analogous to those of n-butane: anti (where the C1 and C4 carbons are furthest apart) and gauche (where the C1 and C4 carbons are closer). The presence of the two fluorine atoms on C1 introduces additional complexity due to steric and electrostatic interactions. The bulky, electronegative fluorine atoms influence the relative stability of the conformers. For example, a gauche conformation might experience repulsive interactions between the fluorine atoms and the terminal methyl group, potentially raising its energy relative to the anti conformer.
Table 2: Illustrative Conformational Analysis of Butane, 1,1-difluoro- (Rotation about C2-C3 bond)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Description |
|---|---|---|---|---|
| Anti | ~180° | 0.00 (Reference) | ~2.1 D | The most stable conformer with minimal steric hindrance. |
| Gauche | ~±60° | ~0.8 - 1.2 | ~2.5 D | Less stable due to steric interaction between the CHF₂ group and the CH₃ group. |
Note: These values are representative examples based on studies of similar fluorinated alkanes and are intended to illustrate the output of a computational conformational analysis.
Molecular Dynamics Simulations to Understand Intermolecular Interactions and Dynamics
While quantum chemical calculations typically focus on single, isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the liquid or gas phase. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, where the forces between particles are described by a force field. aps.orgresearchgate.net
For Butane, 1,1-difluoro-, MD simulations provide critical insights into its bulk properties and intermolecular interactions. mit.edu By simulating a system containing hundreds or thousands of molecules, one can study how they pack together in the liquid state and the nature of the forces between them. Key properties derived from MD simulations include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom. nih.gov The RDFs for Butane, 1,1-difluoro- would reveal the average distances between key atomic pairs (e.g., F···H, C···C) in the liquid phase, illustrating the local structure and packing.
Thermodynamic Properties: Simulations can predict bulk properties like density, heat of vaporization, and diffusion coefficients.
Intermolecular Forces: The simulations explicitly model van der Waals and electrostatic (dipole-dipole) interactions. Given the polarity of the C-F bonds, dipole-dipole interactions are significant in determining the liquid-state structure and properties of Butane, 1,1-difluoro-.
Force fields like PCFF (Polymer Consistent Force Field) or DREIDING are commonly used for such simulations, with parameters that define the bond stretching, angle bending, torsional, and non-bonded interactions. aps.orgresearchgate.net
Computational Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. researchgate.net It is also used to explore the feasibility of chemical reactions by mapping out potential reaction pathways. lbl.govnih.gov
Spectroscopic Parameters:
NMR Spectra: DFT and ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts with considerable accuracy. d-nb.infonih.gov For Butane, 1,1-difluoro-, calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govchemaxon.comresearchgate.net The predicted shifts are highly sensitive to the local electronic environment of each nucleus, making them invaluable for structural elucidation.
Vibrational Spectra: As mentioned in section 5.1.1, calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. nist.gov
Reaction Pathways: Computational methods can be used to explore the potential energy surfaces of chemical reactions involving Butane, 1,1-difluoro-. chemrxiv.org This involves locating the transition state (the energy maximum along the reaction coordinate) that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, one could computationally investigate the dehydrofluorination of Butane, 1,1-difluoro- to form fluorobutenes, identifying the most likely mechanism and the energy barrier for the reaction.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Butane, 1,1-difluoro- |
| Butane |
Derivatives and Analogues of Butane, 1,1 Difluoro in Chemical Research
Synthesis and Characterization of Related Difluorinated Butane (B89635) Isomers and Homologues
The synthesis of difluorinated butanes and their homologues is a field of active research, driven by the need for novel fluorinated building blocks. Various synthetic strategies have been developed to access specific isomers with controlled stereochemistry.
A common approach for synthesizing vicinal difluorides, such as 2,3-difluorobutane (B14755600) derivatives, involves a multi-step sequence starting from an alkene. For instance, the diastereoselective synthesis of syn- and anti-2,3-difluorobutane-1,4-diol has been achieved through an epoxide opening strategy. beilstein-journals.orgnih.govresearchgate.net This method typically involves the epoxidation of a butene-diol derivative, followed by a nucleophilic ring-opening with a fluoride (B91410) source, and subsequent deoxyfluorination of the resulting fluorohydrin. beilstein-journals.orgbeilstein-journals.org Reagents like diethylaminosulfur trifluoride (DAST) are employed for the deoxyfluorination step, while fluoride sources for the epoxide opening can include triethylamine (B128534) trihydrofluoride (Et₃N·3HF). beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The choice of reagents and protecting groups is crucial to control the stereochemical outcome and achieve high yields. beilstein-journals.orgbeilstein-journals.org
The synthesis of geminal difluorides, such as 2,2-difluorobutane (B3031438), and terminally difluorinated isomers like 1,4-difluorobutane (B1293371), employs different methodologies. 1,4-difluorobutane can be prepared through the fluorination of 1,4-butanediol (B3395766) or its derivatives using reagents like DAST or by nucleophilic substitution of 1,4-dihalobutanes with a fluoride source. chembk.com The synthesis of 2,2-difluorobutane has also been reported in the literature, providing another key isomer for comparative studies. acs.org
Longer-chain homologues, such as difluorinated pentanes and heptanes, are also of significant interest for studying the cumulative effects of fluorination. For example, dl- and meso-isomers of 2,4-difluoropentane and 3,5-difluoroheptane have been synthesized from the corresponding 1,3-diols. nih.govnih.gov
Characterization of these isomers is heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). Both ¹H and ¹⁹F NMR spectroscopy are essential for confirming the constitution and stereochemistry of the synthesized molecules, with specific coupling constants and chemical shifts providing detailed structural information. beilstein-journals.orgresearchgate.net
| Isomer/Homologue | Starting Material Example | Key Synthetic Steps | Characterization Methods |
| 1,3-Difluorobutane | - | - | MS, NMR nih.gov |
| 1,4-Difluorobutane | 1,4-Dichlorobutane | Nucleophilic substitution | - chembk.com |
| 2,2-Difluorobutane | - | - | - acs.orguni.luchemspider.com |
| 2,3-Difluorobutane-1,4-diol | cis- or trans-But-2-ene-1,4-diol | Epoxidation, Epoxide opening, Deoxyfluorination | ¹H NMR, ¹³C NMR, ¹⁹F NMR beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org |
| syn/anti-2,4-Difluoropentane | Pentane-2,4-diol | Deoxyfluorination | NMR Analysis nih.govnih.govacs.org |
| syn/anti-3,5-Difluoroheptane | Heptane-3,5-diol | Deoxyfluorination | NMR Analysis nih.govnih.govacs.org |
Exploration of Fluorinated Hydrocarbon Analogues with Modified Carbon Skeletons
To further understand the influence of fluorine, researchers have explored analogues of difluorinated butanes with modified carbon skeletons, including cyclic and aromatic systems. These studies provide valuable data on how ring strain and conformational constraints interact with the effects of fluorination.
The synthesis of fluorinated cyclopropanes is a well-established field, with difluorocarbene serving as a key reactive intermediate for the cyclopropanation of alkenes. nih.gov These strained, fluorinated rings are not only of interest for their unique reactivity but also as precursors to other fluorine-containing compounds. nih.gov Similarly, the synthesis of fluorinated cyclobutane (B1203170) derivatives has been achieved, providing building blocks with significantly altered physical properties, such as lowered lipophilicity compared to their non-fluorinated or trans-isomeric counterparts. researchgate.net
More complex cyclic systems, like fluorinated norbornanes, have also been synthesized and characterized. nih.gov The synthesis of these rigid, bicyclic structures can be challenging due to steric and electronic effects, but they offer a unique platform for studying the spatial arrangement of fluorine atoms and their impact on molecular properties. nih.gov
The construction of fluorinated aromatic rings from non-aromatic precursors represents another important area of research. For instance, 1,3-difluorobenzene (B1663923) derivatives have been synthesized from 1,2-disubstituted cyclobutenes through a reaction with difluorocarbene. jmu.edujmu.edu This method is noteworthy because the fluorine atoms, originating from the difluorocarbene, end up in a meta-relationship on the expanded benzene (B151609) ring. jmu.edujmu.edu Such synthetic strategies are of interest for accessing fluoroquinolone antibacterials, resins, and insecticides. jmu.edu
The incorporation of fluorine into more complex bioactive molecules has also been explored. For example, fluorinated derivatives of the cannabinoid receptor agonist CRA13 have been prepared to study how fluorine substitution affects binding affinity and physicochemical properties like lipophilicity, which in turn can influence their potential as PET imaging agents. nih.gov
Strategies for Selective Functionalization and Derivatization of Butane, 1,1-difluoro-
The selective functionalization of fluorinated alkanes like 1,1-difluorobutane is a challenging yet crucial task for expanding their synthetic utility. The high strength of the carbon-fluorine bond and the electron-withdrawing nature of fluorine atoms significantly influence the reactivity of adjacent C-H bonds. wikipedia.org
One demonstrated strategy for the functionalization of a related isomer is the directed chlorination of 2,2-difluorobutane. acs.org This type of reaction highlights how the presence of fluorine atoms can influence the regioselectivity of further halogenation.
General strategies for the introduction of fluorinated moieties into organic molecules can also provide insights into potential derivatization pathways. For example, photocatalytic methods have been developed to synthesize a variety of difluorinated compounds from alkenes using a "difluoromethylene" linchpin reagent like ClCF₂SO₂Na. rsc.org This approach allows for the construction of gem-difluoroalkanes and other difluorinated structures, which could be adapted for the modification of existing fluorinated chains. rsc.org
The development of novel fluoroalkylation reactions is another key area. rsc.org Understanding the unique effects of fluorine on the reactivity of organic compounds is essential for designing efficient synthetic transformations. rsc.org For instance, the introduction of an electron-withdrawing sulfonyl group can stabilize a fluorinated carbanion, making it a more effective nucleophile for subsequent reactions. cas.cn While these methods are not specific to 1,1-difluorobutane, they represent the types of chemical strategies that are being developed to control the reactivity and enable the selective functionalization of fluoroalkanes.
Furthermore, the engineering of biosynthetic pathways offers a novel approach to creating functionalized fluorinated molecules. By incorporating fluoroacetate (B1212596) or fluoromalonyl-CoA into polyketide synthase pathways, it is possible to produce complex natural products with site-selectively introduced fluorine atoms. nih.gov This biological approach highlights the potential for creating a vast array of novel fluorinated compounds with diverse functionalities.
Comparative Reactivity and Stability Studies Across a Series of Difluorinated Alkanes
Comparative studies of difluorinated alkanes are essential for elucidating the fundamental principles governing their structure and reactivity. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.orgalfa-chemistry.com This stability is a defining characteristic of fluoroalkanes, rendering them resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com
The introduction of fluorine atoms has a profound impact on the conformational preferences of alkane chains. For example, in 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation, a phenomenon known as the fluorine gauche effect. wikipedia.org However, in more complex systems like 2,3-difluorobutane, the conformational landscape is determined by a complex interplay of various effects of similar magnitude, and simple predictions based on the gauche effect alone may not be accurate. researchgate.net
The reactivity of difluorinated alkanes is also significantly altered compared to their non-fluorinated counterparts. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom electron-poor. wikipedia.org This electronic effect can influence the reactivity of the molecule in subsequent reactions. While perfluorocarbons are generally very inert, partially fluorinated alkanes can undergo specific transformations. rutgers.edu The stability of fluorinated carbanions is another key factor; fluorine substitution is more effective at stabilizing an adjacent carbanion than other halogens, which has implications for reactions involving these intermediates. cas.cn
| Compound/Motif | Key Stability/Reactivity Finding | Conformational Preference |
| C-F Bond | Exceptionally high bond dissociation energy (up to 130 kcal/mol). wikipedia.org | - |
| 1,2-Difluoro- motif | Subject to the fluorine gauche effect. wikipedia.org | Gauche conformation is generally more stable than anti. wikipedia.org |
| 1,3-Difluoro- motif | Strongly influences alkane chain conformation, effect magnified with chain extension. nih.govnih.gov | Can stabilize linear (anti) conformations, depending on stereochemistry and solvent. nih.govacs.org |
| 2,3-Difluorobutane | Conformational preferences result from a complex interplay of effects, not just the gauche effect. researchgate.net | - |
| Fluorinated Carbanions | Stabilized by α-fluorine substitution. cas.cn | - |
Environmental Research and Atmospheric Chemistry of Butane, 1,1 Difluoro
Investigation of Atmospheric Degradation Pathways and Reaction Products
The primary degradation pathway for Butane (B89635), 1,1-difluoro- in the troposphere is initiated by its reaction with the hydroxyl radical (•OH). This reaction is the principal sink for most HFCs in the atmosphere. The •OH radical abstracts a hydrogen atom from the butane chain, leading to the formation of a fluoroalkyl radical.
The reaction can be represented as:
CH₃CH₂CH₂CHF₂ + •OH → Products
Due to the presence of multiple hydrogen atoms on the carbon chain, abstraction can occur at different positions. However, the C-H bonds are not all equally reactive. The presence of fluorine atoms on the C1 carbon atom influences the reactivity of the adjacent C-H bonds.
Reaction Products:
Following the initial reaction with the •OH radical, the resulting fluoroalkyl radical (e.g., •CH₂CH₂CH₂CHF₂, CH₃•CHCH₂CHF₂, etc.) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).
RO₂• radicals can then undergo several reactions, primarily with nitric oxide (NO) or other peroxy radicals. The reaction with NO is typically dominant in polluted environments and leads to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂).
RO₂• + NO → RO• + NO₂
The alkoxy radical is a key intermediate that can undergo further decomposition or isomerization. For an alkoxy radical derived from Butane, 1,1-difluoro-, several degradation pathways are possible, including C-C bond scission. These subsequent reactions are expected to lead to the formation of smaller carbonyl compounds, including aldehydes and ketones. Given the structure of Butane, 1,1-difluoro-, the expected degradation products would likely include smaller fluorinated and non-fluorinated aldehydes and acids. For instance, the degradation could yield butanal, propanal, and fluorinated carbonyls. Ultimately, through a series of complex reactions, these intermediate products are further oxidized, potentially leading to the formation of carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (B91410) (HF).
Research on Environmental Persistence and Transport Mechanisms in Different Media
The environmental persistence of a chemical is determined by its resistance to degradation in various environmental compartments, including the atmosphere, water, and soil.
Atmospheric Lifetime:
The atmospheric lifetime of Butane, 1,1-difluoro- is primarily determined by the rate of its reaction with the •OH radical. While direct experimental values for the rate constant of this reaction are not available, estimations can be made using Structure-Activity Relationships (SARs). SARs for the reactions of •OH radicals with alkanes and hydrofluoroalkanes are well-established and can provide reliable estimates. nih.govu-pec.fr
For alkanes, the rate of reaction with •OH radicals increases with the number of C-H bonds. copernicus.orgrestek.com However, the presence of fluorine atoms tends to decrease the reactivity of adjacent C-H bonds. Based on SAR models for similar hydrofluoroalkanes, the atmospheric lifetime of Butane, 1,1-difluoro- is expected to be on the order of months to a few years. This is significantly shorter than the atmospheric lifetimes of many chlorofluorocarbons (CFCs), but still long enough for the compound to become well-mixed in the troposphere and contribute to global warming.
Persistence in Water and Soil:
Once released into the environment, Butane, 1,1-difluoro- is expected to partition primarily into the atmosphere due to its likely high vapor pressure and low water solubility, characteristic of many HFCs. researchgate.net Any portion that enters aquatic systems would be subject to volatilization.
The persistence of fluorinated alkanes in soil and water is generally high due to the strength of the carbon-fluorine bond, which makes them resistant to both abiotic and biotic degradation. nih.gov Hydrolysis is not expected to be a significant degradation pathway for Butane, 1,1-difluoro- as it lacks hydrolyzable functional groups.
Transport Mechanisms:
Due to its expected atmospheric lifetime, Butane, 1,1-difluoro- can undergo long-range atmospheric transport. This means that it can be transported far from its original source of emission, potentially reaching remote regions of the globe. The global distribution of other HFCs with similar atmospheric lifetimes has been well-documented.
Methodologies for Environmental Monitoring and Detection in Research Contexts
The detection and quantification of HFCs like Butane, 1,1-difluoro- in environmental samples are essential for understanding their distribution, transport, and fate. The primary analytical technique used for this purpose is gas chromatography coupled with mass spectrometry (GC-MS).
Air Sampling and Analysis:
For atmospheric monitoring, whole air samples are typically collected in specially prepared canisters. These samples are then pre-concentrated to increase the concentration of the target analytes before being introduced into the GC-MS system. This pre-concentration step is crucial for detecting the low concentrations of HFCs typically found in the ambient atmosphere. The GC separates the different compounds in the air sample, and the MS identifies and quantifies them based on their mass-to-charge ratio. nih.govnih.govmdpi.com
Water and Soil Analysis:
For the analysis of water and soil samples, a sample preparation step is required to extract the volatile HFCs from the matrix. This can be achieved using techniques such as purge-and-trap or headspace analysis, followed by GC-MS.
Interactive Data Table: Analytical Methods for HFCs
| Analytical Technique | Sample Matrix | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | High selectivity and sensitivity, allows for the identification and quantification of specific compounds. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Air | Highly sensitive to halogenated compounds, but less specific than MS. |
| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Air | Real-time measurement of volatile organic compounds, but may have difficulty distinguishing between isomers. researchgate.net |
Emerging Research Applications and Future Directions for Butane, 1,1 Difluoro
Exploration of Butane (B89635), 1,1-difluoro- as a Building Block in Advanced Materials Synthesis Research
There is currently a lack of specific research detailing the use of Butane, 1,1-difluoro- as a monomer or building block in the synthesis of advanced materials. The introduction of fluorine atoms into polymers and other materials is a well-established strategy for tuning properties such as thermal stability, chemical resistance, and hydrophobicity. However, studies explicitly employing the 1,1-difluorobutyl moiety for these purposes are not readily found. The potential for this compound to act as a precursor to fluorinated polymers or as a component in the synthesis of liquid crystals or other advanced functional materials remains an open area for investigation.
Potential as a Specialized Solvent or Reaction Medium in Novel Synthetic Methodologies
The physical and chemical properties of Butane, 1,1-difluoro-, such as its polarity, boiling point, and dielectric constant, are not extensively characterized in the literature, which is a prerequisite for its consideration as a specialized solvent. Fluorinated solvents can offer unique reactivity and selectivity in certain chemical transformations. However, without fundamental property data and specific studies, the potential of Butane, 1,1-difluoro- as a reaction medium for novel synthetic methodologies is purely speculative at this time.
Future Prospects in Sustainable Chemistry and Energy-Related Research Initiatives
The role of fluorinated compounds in sustainable chemistry and energy research is growing, with applications ranging from greener synthesis to components in batteries and fuel cells. There is no available research that connects Butane, 1,1-difluoro- to any sustainable chemistry initiatives, such as its use as a bio-based chemical or its application in green reaction conditions. Similarly, its potential use in energy-related research, for instance as an electrolyte additive or a component in gas-capture technologies, has not been explored in published studies.
Identification of Unexplored Reactivity Patterns and Novel Synthetic Targets for Further Investigation
The reactivity of the carbon-fluorine bond in geminal difluoroalkanes is a subject of ongoing interest in synthetic organic chemistry. However, specific studies on the reactivity patterns of Butane, 1,1-difluoro- are absent from the current body of scientific literature. The exploration of its C-H functionalization, dehydrofluorination, or other transformations to create novel synthetic intermediates could be a fruitful area for future research. The development of synthetic routes starting from Butane, 1,1-difluoro- to access new classes of organofluorine compounds is a completely unexplored frontier.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the ionization energy (IE) of 1,1-difluoroethylene, and how consistent are the reported values?
- Methodology : Ionization energy can be measured via photoelectron spectroscopy (PE) or photoionization (PI). For 1,1-difluoroethylene, PE and PI methods yield consistent adiabatic IE values of 10.29–10.31 eV . Vertical IE values (10.69–10.70 eV) differ due to electronic transitions in the cation .
- Data Consistency : Multiple studies (Frenking et al., 1984; Bieri et al., 1981) confirm reproducibility within ±0.02 eV. Discrepancies between adiabatic and vertical IE arise from differences in molecular geometry post-ionization .
Q. How can researchers accurately measure the standard enthalpy of formation (ΔfH°gas) for 1,1-difluoroethylene?
- Methodology : Use combustion calorimetry or reaction enthalpy data. Cox and Pilcher (1970) compiled thermochemical data from controlled reactions, such as hydrogenation of halogenated precursors, to derive ΔfH°gas .
- Key Data : ΔfH°gas values are cross-validated using gas-phase reactions (e.g., hydrogenolysis of C₂Cl₂F₂ to C₂H₂F₂) and computational methods .
Q. What spectroscopic techniques are suitable for characterizing 1,1-difluoroethylene in gas and solution phases?
- Gas Phase : Fourier-transform infrared (FTIR) spectroscopy with a resolution of 2 cm⁻¹, using N₂ as a diluent at 50 mmHg .
- Solution Phase : Saturated solutions in CCl₄ (3800–1330 cm⁻¹) and CS₂ (1330–500 cm⁻¹) provide distinct absorbance profiles for structural validation .
Advanced Research Questions
Q. How do computational studies explain the unimolecular decay mechanisms of 1,1-difluoroethylene cations?
- Methodology : Quantum-chemical calculations (e.g., density functional theory) model the decay pathways of [C₂H₂F₂]⁺. Frenking et al. (1984) combined experimental IE data with computational results to identify transition states and fragmentation products .
- Findings : The cation undergoes HF elimination or C–C bond cleavage, depending on excitation energy. These pathways align with mass spectrometry fragmentation patterns .
Q. What experimental designs resolve contradictions in thermochemical data for 1,1-difluoroethylene?
- Case Study : Discrepancies in ΔfH°gas values (e.g., from Russ. J. Phys. Chem. vs. Cox and Pilcher) are addressed by standardizing reaction conditions (e.g., temperature, pressure) and using high-purity precursors .
- Validation : Triangulate data from combustion calorimetry, gas chromatography, and computational simulations to minimize systematic errors .
Q. How does the proton affinity of 1,1-difluoroethylene compare to other fluoroalkenes, and what implications does this have for its reactivity?
- Methodology : Gas-phase ion clustering experiments (e.g., reactions with Cl⁻ or Cr⁺) measure proton affinity. Larson and McMahon (1984) reported proton affinity values using equilibrium constants derived from ion-molecule reactions .
- Insight : Lower proton affinity than non-fluorinated alkenes due to electron-withdrawing fluorine atoms, making it less reactive in acid-catalyzed reactions .
Methodological Recommendations
- Data Contradictions : For conflicting IE or thermochemical values, prioritize studies using NIST-validated methods (e.g., PE with ±0.02 eV uncertainty) .
- Safety Protocols : 1,1-Difluoroethylene is regulated under the Clean Air Act (Threshold Quantity: 10,000 lbs) due to flammability. Use explosion-proof equipment and inert gas handling in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
